7-Azaindole

Descripción general

Descripción

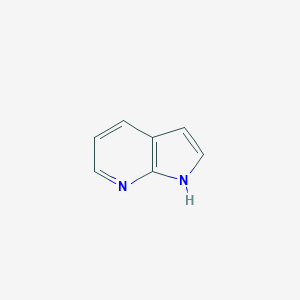

7-Azaindole is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a nitrogen atom at the seventh position of the indole ring. This structural motif is significant in medicinal chemistry due to its bioisosteric properties, making it a valuable scaffold for drug design and development .

Synthetic Routes and Reaction Conditions:

N-Oxide Method: One common method involves the preparation of N-oxide-7-azaindole using this compound as a raw material and hydrogen peroxide as an oxidizing agent.

Industrial Production Methods:

- Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to accelerate reaction times and improve efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form N-oxides.

Reduction: It can be reduced to form various hydrogenated derivatives.

Substitution: Halogenation and alkylation are common substitution reactions involving this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride for reduction reactions.

Catalysts: Diisopropyl ethyl amine for halogenation reactions.

Major Products:

N-Oxides: Formed through oxidation.

Halogenated Derivatives: Such as 4-halogenated-7-azaindole.

Hydrogenated Derivatives: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

7-Azaindole derivatives have shown promising results in preclinical studies as anticancer agents. Key findings include:

- PI3K Inhibition : this compound has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in tumor cell proliferation. The compound forms hydrogen bonds with specific amino acids in the PI3K enzyme, leading to reduced tumor growth in various cancer models .

- PIM2 Kinase Inhibition : Certain derivatives of this compound have demonstrated inhibitory effects on PIM2 kinase, which is implicated in cancer progression. These compounds are being explored for their potential to treat different types of cancers .

- CDK Inhibition : Compounds such as 3,5-disubstituted 7-azaindoles have shown anti-tumor activity by inhibiting cyclin-dependent kinases (CDK2 and CDK9), which are essential for cell cycle regulation .

Antiviral Properties

Research has indicated that this compound derivatives possess antiviral activity against several viruses:

- Influenza Virus : A specific derivative has been recognized as a potent inhibitor of the influenza polymerase-B2 enzyme, effective against strains like H1N1 and H5N1 .

- Dengue and Ebola Viruses : Some this compound compounds have exhibited activity against dengue virus and Ebola virus by targeting adaptor-associated kinase 1 (AAK1), which regulates viral trafficking .

Neurological Applications

The neuroprotective properties of certain this compound derivatives have been investigated:

- HIV-Associated Neurocognitive Disorders : Compounds such as URMC-099 have shown promise in preclinical models by inhibiting mixed lineage kinase 3 (MLK3) and LRRK2, leading to reduced neuroinflammation and improved cognitive function .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve various molecular targets:

- Protein Kinase Inhibition : The ability to inhibit key protein kinases like PI3K and PIM2 suggests that this compound can disrupt critical signaling pathways involved in cell survival and proliferation.

- Receptor Modulation : Some derivatives act as agonists or antagonists at specific receptors, influencing cellular responses to external stimuli.

Clinical Candidates

One notable clinical candidate derived from this compound is NVP-QAV680, which is being evaluated for its efficacy in treating allergic diseases such as asthma through selective antagonism of the CRTh2 receptor .

Preclinical Models

Several studies have utilized mouse models to assess the anti-tumor efficacy of this compound derivatives:

| Compound | Target | Model | Result |

|---|---|---|---|

| URMC-099 | MLK3, LRRK2 | HIV-associated neurocognitive disorders | Neuroprotection observed |

| 3,5-disubstituted | CDK2, CDK9 | Triple negative breast cancer | Significant tumor reduction |

| NVP-QAV680 | CRTh2 receptor | Allergic inflammation model | Reduced airway inflammation |

Mecanismo De Acción

The mechanism of action of 7-azaindole derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives act as kinase inhibitors by binding to the ATP-binding site of protein kinases, thereby preventing phosphorylation and subsequent signal transduction . This can lead to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Indole: Similar structure but lacks the nitrogen atom at the seventh position.

Pyrrole: Contains a five-membered ring with one nitrogen atom but lacks the fused pyridine ring.

Pyridine: Contains a six-membered ring with one nitrogen atom but lacks the fused pyrrole ring.

Uniqueness:

Actividad Biológica

7-Azaindole, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

Structure and Properties

This compound is an isomer of indole where one of the carbon atoms in the aromatic ring is replaced by a nitrogen atom. This substitution enhances its solubility and bioactivity compared to traditional indole derivatives. The presence of nitrogen allows for unique interactions with biological targets, particularly in the realm of kinase inhibition.

Biological Activities

The biological activities of this compound and its derivatives are extensive, including:

- Kinase Inhibition : Many azaindole derivatives act as potent inhibitors of various kinases, which are critical in numerous cellular processes. For instance, compounds like JNJ-63623872 have been identified as DYRK1A inhibitors that promote β-cell proliferation and insulin secretion, indicating potential for diabetes treatment .

- Anti-Cancer Properties : this compound derivatives have shown efficacy against multiple cancer types. For example, compounds with 2-,5-disubstituted-7-azaindole structures exhibit nanomolar potency against glioblastoma by inhibiting DYRK1B and DYRK2 kinases . Another derivative demonstrated anti-tumor activity in colorectal cancer xenografts through HDAC6 inhibition .

- Neuroprotective Effects : URMC-099, a this compound derivative, has displayed neuroprotective properties in models of HIV-associated neurocognitive disorders by inhibiting MLK3 and LRRK2 .

- Viral Inhibition : Some 7-azaindoles have shown promise against viral infections; for example, they inhibit dengue virus and Ebola virus through AAK1 inhibition .

The mechanisms underlying the biological activity of this compound involve:

- Hydrogen Bonding : The nitrogen atoms in the azaindole structure facilitate hydrogen bonding with target proteins, similar to adenine's interaction with ATP in kinase binding sites .

- Bioisosteric Replacement : Azaindoles serve as bioisosteres for indoles, improving pharmacokinetic properties such as solubility and target interaction. This has been particularly noted in cannabinoid receptor modulators where replacing indoles with azaindoles enhanced aqueous solubility .

Case Study 1: DYRK1A Inhibition

Research on JNJ-63623872 has demonstrated its ability to enhance insulin secretion and glucose disposal in diabetic models. This compound exemplifies the therapeutic potential of this compound derivatives in metabolic disorders.

Case Study 2: Anti-Cancer Activity

A study showcased that a specific this compound derivative inhibited cell viability and migration in glioblastoma cells at nanomolar concentrations. This highlights the compound's potential as a targeted cancer therapy.

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-azaindole derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of this compound derivatives often employs transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclization of pyridine derivatives. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (e.g., DMF/water mixtures), and temperature gradients. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and validated by HPLC-UV (C18 column, 254 nm) .

Q. How do researchers characterize the structural identity of novel this compound compounds?

- Methodological Answer : Standard characterization includes:

- NMR : ¹H/¹³C NMR to confirm substituent positions and aromaticity (DMSO-d₆/CDCl₃ solvents).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.

- X-ray Crystallography : For unambiguous confirmation of tautomeric forms and hydrogen-bonding networks .

Q. What in vitro assays are used to assess the biological activity of this compound analogs?

- Methodological Answer : Common assays include:

- PARP-1 Inhibition : Fluorescence-based NAD⁺ depletion assays (IC₅₀ determination) .

- Kinase Inhibition : Raf-B binding affinity measured via SPR (surface plasmon resonance) or fluorescence polarization .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict this compound derivatives’ binding modes to targets like PARP-1 or Raf-B?

- Methodological Answer :

- Docking Workflow :

Prepare protein structures (PDB: 1CX2 for Raf-B) using Discovery Studio 3.2.

Minimize ligand conformations with CHARMM force fields.

Use CDOCKER for interaction energy scoring, prioritizing hydrogen bonds (e.g., pyrrolo-N–H with Asp593 in Raf-B) and hydrophobic contacts.

- Validation : Compare docking scores (e.g., -CDOCKER energy > 40 kcal/mol) with experimental IC₅₀ values to refine substituent design .

Q. What spectroscopic techniques resolve contradictions in this compound dimerization mechanisms under photoexcitation?

- Methodological Answer :

- Laser-Induced Fluorescence (LIF) : High-resolution UV spectra (34630.74 cm⁻¹ origin band) to track tautomerization kinetics.

- Quantum-Theoretical Analysis : Hybrid DFT (B3LYP/6-311++G**) calculates potential energy curves for proton-transfer pathways.

- Isotope Effects : Deuteration studies differentiate concerted vs. stepwise mechanisms (e.g., microsecond-scale dimerization vs. picosecond proton transfer) .

Q. How should researchers address discrepancies in biological activity data between in vitro and cell-based assays for this compound compounds?

- Methodological Answer :

- Data Triangulation :

Validate solubility/permeability via Lipinski’s Rule of Five (e.g., logP < 5, molecular weight < 500 Da).

Use parallel artificial membrane permeability assays (PAMPA) to predict cellular uptake.

Correlate in vitro IC₅₀ with cytotoxicity in NCI-60 cell lines (e.g., GI₅₀ values via MTT assays) .

Q. Experimental Design and Data Analysis

Q. What strategies optimize this compound derivative libraries for high-throughput screening (HTS)?

- Methodological Answer :

- Scaffold Diversity : Introduce substituents at positions 3, 5, and 7 (e.g., halogens, nitro groups) to modulate electronic effects.

- QSPR Modeling : Use topological polar surface area (TPSA) and molar refractivity to predict bioavailability.

- Plate Design : 96-well plates with DMSO stock solutions (10 mM) for dose-response curves (0.1–100 µM) .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound analogs?

- Methodological Answer :

- Protocol Standardization : Detailed SI (Supporting Information) sections with:

- Reaction monitoring (TLC Rf values).

- NMR acquisition parameters (e.g., 500 MHz, 256 scans).

- Reagent Batches : Use identical suppliers (e.g., Sigma-Aldryl for Pd catalysts) to minimize variability .

Q. Data Presentation and Publication Guidelines

Q. What are the best practices for reporting computational and experimental data on this compound in manuscripts?

- Methodological Answer :

- Tables : Include docking scores, hydrogen-bond distances (Å), and statistical significance (p < 0.05).

- Figures : Highlight key interactions (e.g., π-stacking in PARP-1 binding pockets).

- Supplemental Data : Deposit raw spectral files (e.g., .dx NMR formats) in public repositories like Zenodo .

Q. How should conflicting results on this compound’s tautomeric stability be addressed in literature reviews?

- Methodological Answer :

- Critical Appraisal : Compare solvent polarity effects (e.g., DMSO stabilizes enol form) and temperature-dependent NMR shifts.

- Meta-Analysis : Use PRISMA guidelines to synthesize findings from ≥10 studies, weighting results by methodological rigor (e.g., crystallographic vs. computational evidence) .

Propiedades

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXVYAKCVDQRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Record name | 7-azaindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25247-73-8 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3075046 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-63-6, 10592-27-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diazaindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azaindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azaindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Azaindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-DIAZAINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX4465NR9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.